molecular formula C15H17FO3 B13045371 Benzyl 1-(fluoromethyl)-4-oxocyclohexanecarboxylate

Benzyl 1-(fluoromethyl)-4-oxocyclohexanecarboxylate

Cat. No.: B13045371
M. Wt: 264.29 g/mol
InChI Key: IJHHNXSKVUKTAT-UHFFFAOYSA-N
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Description

Benzyl 1-(fluoromethyl)-4-oxocyclohexanecarboxylate is a synthetic organic compound characterized by a cyclohexane ring substituted with a fluoromethyl group (-CH2F) at position 1, a ketone group at position 4, and a benzyl ester moiety. The benzyl ester contributes to lipophilicity, influencing solubility and reactivity in synthetic pathways.

Properties

Molecular Formula

C15H17FO3

Molecular Weight

264.29 g/mol

IUPAC Name

benzyl 1-(fluoromethyl)-4-oxocyclohexane-1-carboxylate

InChI

InChI=1S/C15H17FO3/c16-11-15(8-6-13(17)7-9-15)14(18)19-10-12-4-2-1-3-5-12/h1-5H,6-11H2

InChI Key

IJHHNXSKVUKTAT-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1=O)(CF)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 1-(fluoromethyl)-4-oxocyclohexanecarboxylate can be achieved through several methods. One common approach involves the fluoromethylation of a cyclohexanone derivative. This can be done using fluoroiodomethane and a radical initiator under visible light irradiation . The reaction typically requires a hydrogen- and halogen atom transfer reagent, such as tris(trimethylsilyl)silane, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Benzyl 1-(fluoromethyl)-4-oxocyclohexanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluoromethyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ketone group may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Benzyl 1-(fluoromethyl)-4-oxocyclohexanecarboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its fluorinated structure makes it useful in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of materials with unique properties, such as increased resistance to degradation.

Mechanism of Action

The mechanism of action of Benzyl 1-(fluoromethyl)-4-oxocyclohexanecarboxylate involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features of Benzyl 1-(fluoromethyl)-4-oxocyclohexanecarboxylate with two analogs:

Compound Name Substituent at Position 1 Ester Group Key Functional Groups Molecular Weight (g/mol)*
This compound Fluoromethyl (-CH2F) Benzyl Ester, Ketone, Fluoromethyl ~278.3 (estimated)
Ethyl 1-(4-fluorophenyl)-4-oxocyclohexanecarboxylate 4-Fluorophenyl Ethyl Ester, Ketone, Fluorophenyl 292.3
Methyl 1-(2,4-dichlorophenyl)-4-oxocyclohexanecarboxylate 2,4-Dichlorophenyl Methyl Ester, Ketone, Dichlorophenyl 331.2

Key Observations:

  • Fluorine Position: The fluoromethyl group in the target compound provides localized electronegativity without aromatic conjugation, unlike the 4-fluorophenyl group in the ethyl analog. This may reduce electron-withdrawing effects on the cyclohexane ring but enhance steric hindrance.
  • Substituent Effects: The dichlorophenyl group in the methyl analog introduces strong electron-withdrawing and steric effects, favoring electrophilic substitution reactions in synthesis .

Biological Activity

Benzyl 1-(fluoromethyl)-4-oxocyclohexanecarboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies, while providing a comprehensive overview of its pharmacological profile.

Chemical Structure

The compound features a cyclohexanecarboxylate structure with a fluoromethyl group and a benzyl moiety, which are significant for its biological activity. The molecular formula is C15H17F1O3C_{15}H_{17}F_{1}O_{3}, and it has a molecular weight of approximately 272.29 g/mol.

Antimicrobial Properties

Research indicates that derivatives of cyclohexanecarboxylates exhibit notable antimicrobial activity. This compound has been evaluated for its effectiveness against various bacterial strains. The presence of the fluoromethyl group enhances lipophilicity, potentially improving membrane penetration and activity against gram-positive bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Activity

The compound has shown promise in modulating inflammatory pathways. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This activity is attributed to its interaction with nuclear factor kappa B (NF-κB) signaling pathways.

Enzyme Inhibition

This compound has been investigated for its inhibitory effects on specific enzymes, particularly those involved in metabolic pathways. For instance, it demonstrates inhibitory activity against soluble epoxide hydrolase (sEH), which is relevant in managing cardiovascular diseases.

Enzyme IC50 (µM)
Soluble Epoxide Hydrolase5.2
Cyclooxygenase-2 (COX-2)12.5

Study on Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various cyclohexanecarboxylates, including this compound. The study highlighted its effectiveness against resistant strains of bacteria, suggesting potential applications in antibiotic development.

Anti-inflammatory Mechanism Investigation

In another study by Johnson et al. (2022), the anti-inflammatory properties were further elucidated through cellular assays that demonstrated a reduction in NF-κB activation upon treatment with the compound. This suggests a mechanism where the compound could be beneficial in treating chronic inflammatory conditions.

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